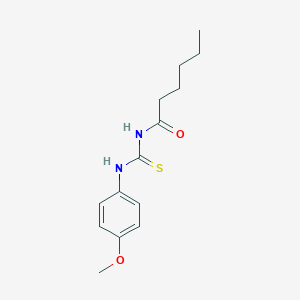
1-(5-CHLOROPYRIDIN-2-YL)-3-(3-METHYLBUTANOYL)THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloropyridin-2-yl)-3-(3-methylbutanoyl)thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-(5-chloropyridin-2-yl)-3-(3-methylbutanoyl)thiourea typically involves the reaction of 5-chloropyridine-2-amine with 3-methylbutanoyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be carried out under reflux to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(5-Chloropyridin-2-yl)-3-(3-methylbutanoyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(5-chloropyridin-2-yl)-3-(3-methylbutanoyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the chloropyridine ring may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(5-Chloropyridin-2-yl)-3-(3-methylbutanoyl)thiourea can be compared with other similar compounds, such as:
1-(5-Chloropyridin-2-yl)-3-(3-methylbutanoyl)urea: Similar structure but with a urea moiety instead of thiourea.
This compound analogs: Compounds with variations in the substituents on the pyridine ring or the acyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14ClN3OS |
|---|---|
Poids moléculaire |
271.77g/mol |
Nom IUPAC |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C11H14ClN3OS/c1-7(2)5-10(16)15-11(17)14-9-4-3-8(12)6-13-9/h3-4,6-7H,5H2,1-2H3,(H2,13,14,15,16,17) |
Clé InChI |
GCQOYVWMKMFUKV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=NC=C(C=C1)Cl |
SMILES canonique |
CC(C)CC(=O)NC(=S)NC1=NC=C(C=C1)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-pentanoylthiourea](/img/structure/B399078.png)

![N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}pentanamide](/img/structure/B399081.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]hexanamide](/img/structure/B399083.png)

![N-[(4-chlorophenyl)carbamothioyl]hexanamide](/img/structure/B399086.png)
![N-[(2-chlorophenyl)carbamothioyl]hexanamide](/img/structure/B399088.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]hexanamide](/img/structure/B399092.png)
![N-[(4-fluorophenyl)carbamothioyl]hexanamide](/img/structure/B399094.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]hexanamide](/img/structure/B399095.png)
![Ethyl 2-[(hexanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B399096.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide](/img/structure/B399097.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}hexanamide](/img/structure/B399099.png)
![1-Hexanoyl-3-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-thiourea](/img/structure/B399100.png)
